(R)-(+)-1-Phenylethyl isocyanate

Catalog No.
S1493598
CAS No.
33375-06-3
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-Phenylethyl isocyanate

CAS Number

33375-06-3

Product Name

(R)-(+)-1-Phenylethyl isocyanate

IUPAC Name

[(1R)-1-isocyanatoethyl]benzene

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1

InChI Key

JJSCUXAFAJEQGB-MRVPVSSYSA-N

SMILES

CC(C1=CC=CC=C1)N=C=O

Synonyms

(R)-(1-Isocyanatoethyl)-benzene; (+)-(R)-α-Phenethyl Isocyanate; (+)-1-Phenylethyl Isocyanate; (+)-α-Methylbenzyl Isocyanate; (+)-α-Phenylethyl Isocyanate; (R)-(+)-1-Phenethyl Isocyanate; (R)-(+)-Alpha-methylbenzyl Isocyanate; (R)-(+)-α-Methylbenzyl

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C=O

Derivatization of Biomolecules:

(R)-(+)-1-Phenylethyl isocyanate is commonly used as a derivatizing agent in analytical chemistry, particularly for the analysis of alcohols, thiocarbamates, and hydroxy fatty acids []. The isocyanate group (-NCO) reacts with the hydroxyl group (-OH) of these biomolecules to form stable carbamate derivatives. These derivatives often exhibit improved chromatographic properties compared to the parent compounds, facilitating their separation, identification, and quantification using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) [].

Synthesis of Chiral Compounds:

Due to its chirality, (R)-(+)-1-phenylethyl isocyanate can be employed as a chiral auxiliary in the synthesis of other chiral compounds. The isocyanate group can be reacted with a variety of starting materials, introducing the (R)-phenyl group and potentially influencing the stereochemistry of the final product [, ]. This strategy is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules, where chirality often plays a crucial role in their function.

Molecular Structure Analysis

The key feature of (R)-(+)-1-Phenylethyl isocyanate's structure is the presence of an isocyanate group (-NCO). This functional group consists of a central carbon atom bonded to a nitrogen atom with a double bond and an oxygen atom with a single bond. The molecule also possesses a chiral center at the carbon atom attached to the phenyl (C6H5) and methyl (CH3) groups, denoted by (R) in the nomenclature [, ].


Chemical Reactions Analysis

(R)-(+)-1-Phenylethyl isocyanate is primarily used in derivatization reactions for various functional groups:

  • Reaction with Alcohols: It reacts with alcohols (R-OH) to form urethane derivatives (R-O-CO-NH-CH(CH3)C6H5) in the presence of a catalyst. This reaction is useful for protecting alcohols or for analysis purposes [].
R-OH + (R)-(+)-C6H5CH(CH3)NCO -> R-O-CO-NH-CH(CH3)C6H5  (Eq. 1)
  • Reaction with Thiols

    Similar to alcohols, it reacts with thiols (R-SH) to form thiourethane derivatives (R-S-CO-NH-CH(CH3)C6H5) [].

  • Reaction with Hydroxy Fatty Acids

    (R)-(+)-1-Phenylethyl isocyanate can react with hydroxy fatty acids containing a terminal hydroxyl group (HO-R-COOH) to form corresponding urethane derivatives [].

Decomposition

The compound is moisture sensitive and decomposes in water [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature due to the presence of the phenyl ring [].
  • Solubility: Expected to be soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran due to the non-polar phenyl group, but insoluble in water due to the highly reactive isocyanate group [].

Data for specific properties like melting point, boiling point, etc., are currently unavailable.

(R)-(+)-1-Phenylethyl isocyanate does not have a known mechanism of action in biological systems. Its primary application lies in derivatization reactions for analytical purposes.

(R)-(+)-1-Phenylethyl isocyanate is likely to exhibit similar hazards to other isocyanates:

  • Toxicity: Information on specific toxicity is not available, but isocyanates can be irritating to the eyes, skin, and respiratory system [].
  • Flammability: Likely flammable based on the presence of the organic groups [].
  • Reactivity: Highly reactive with water and alcohols, releasing toxic gases [].

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following recommended safety protocols for working with isocyanates [].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (85.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (10.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (95.83%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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